Crucigasterin 275 Exhibits Intermediate Cytotoxic Potency Against L1210 Murine Leukemia Cells Relative to Crucigasterins 277 and 225
In a direct head-to-head comparison within the same study, Crucigasterin 275 (compound 11) showed 90% inhibition of L1210 murine leukemia cell growth at a concentration of 5 µg/mL. This potency is half that of Crucigasterin 277 (90% inhibition at 2.5 µg/mL) but slightly lower than that of Crucigasterin 225 (90% inhibition at 4 µg/mL) [1]. The difference demonstrates that the terminal diene in 275, absent in 277, and the shortened chain in 225, differentially modulate cytotoxic activity.
| Evidence Dimension | Cytotoxicity (L1210 murine leukemia cell growth inhibition) |
|---|---|
| Target Compound Data | 90% inhibition at 5 µg/mL |
| Comparator Or Baseline | Crucigasterin 277: 90% inhibition at 2.5 µg/mL; Crucigasterin 225: 90% inhibition at 4 µg/mL |
| Quantified Difference | 275 is 2.0-fold less potent than 277; 1.25-fold less potent than 225 |
| Conditions | L1210 murine leukemia cells; microscopic examination at 72 h when control wells reached ~8000 cells; % inhibition calculated from difference between experimental and control. |
Why This Matters
This data point is essential for researchers requiring a less potent analogue for SAR studies or for assays where a moderate cytotoxic window is preferred to avoid rapid cell death.
- [1] Jares-Erijman, E. A.; Bapat, C. P.; Lithgow-Bertelloni, A.; Rinehart, K. L.; Sakai, R. Crucigasterins, New Polyunsaturated Amino Alcohols from the Mediterranean Tunicate Pseudodistoma crucigaster. J. Org. Chem. 1993, 58 (21), 5732–5737. View Source
